molecular formula C15H12Cl2O2 B1598548 3-(3,4-Dichlorophenyl)-3-phenylpropionic acid CAS No. 80272-06-6

3-(3,4-Dichlorophenyl)-3-phenylpropionic acid

Cat. No. B1598548
CAS RN: 80272-06-6
M. Wt: 295.2 g/mol
InChI Key: JRHMQMLBHSQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268535B1

Procedure details

A mixture of 3,4-dichlorocinnamic acid (50 g, 0.23 mole), benzene (150 mL) and concentrated sulfuric acid (100 mL) was stirred (using air driven overhead stirrer) in a 500 mL 3-neck round bottom flask while maintaining a reaction temperature of 85-95° C. The progress of the reaction was followed by HPLC. When the level of 3,4-dichlorocinnamic acid was <1% by HPLC (approximately 24 h), the reaction mixture was cooled to room temperature, then slowly poured into ice (300 g). The mixture was stirred for 30 min. then transferred into a 2 L separatory funnel. The organic layer was separated from the aqueous layer, and the aqueous layer was extracted with ethyl acetate (2×300 mL). The organic layers were combined, washed with water (5×500 mL) and brine (2×400 mL), then concentrated under reduced pressure. Ethyl acetate (500 mL) was added to the concentrate and the solution was evaporated to dryness. The product was dried under high vacuum at room temperature for 24 h. The desired carboxylic acid was obtained as a thick oil (65.8 g, 96% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].S(=O)(=O)(O)O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([C:2]2[CH:3]=[CH:4][CH:10]=[CH:11][CH:12]=2)[CH2:6][C:7]([OH:9])=[O:8])[CH:10]=[CH:11][C:12]=1[Cl:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1Cl
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1Cl
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred (using air driven overhead stirrer) in a 500 mL 3-neck round bottom flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by HPLC (approximately 24 h)
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then transferred into a 2 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
washed with water (5×500 mL) and brine (2×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 mL) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was dried under high vacuum at room temperature for 24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 65.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.